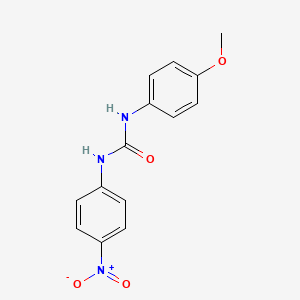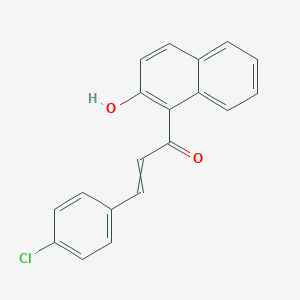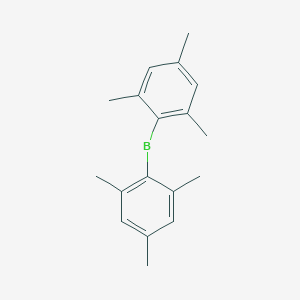
Urea, N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two aromatic rings, one substituted with a methoxy group and the other with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- typically involves the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
4-Methoxyaniline+4-Nitrophenyl isocyanate→Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further reactions.
Reduction: The nitro group can be reduced to an amine group, which can then participate in various substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
作用機序
The mechanism of action of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.
類似化合物との比較
Similar Compounds
- Urea, N-(4-methoxyphenyl)-N’-(4-chlorophenyl)-
- Urea, N-(4-methoxyphenyl)-N’-(4-aminophenyl)-
- Urea, N-(4-methoxyphenyl)-N’-(4-methylphenyl)-
Uniqueness
Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is unique due to the presence of both a methoxy and a nitro group on the aromatic rings
特性
CAS番号 |
40387-34-6 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-8-4-11(5-9-13)16-14(18)15-10-2-6-12(7-3-10)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChIキー |
WRKICABANNBAHW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)










